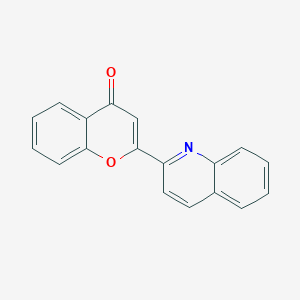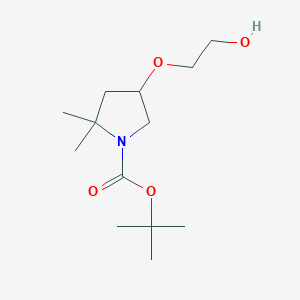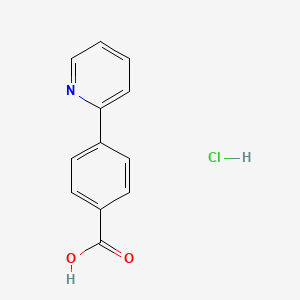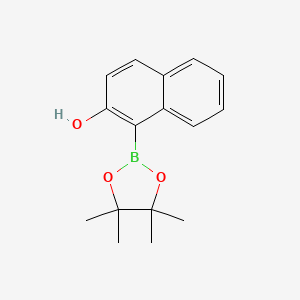
4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene is an organic compound characterized by the presence of a chloromethyl group, an isopropyl group, and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloromethylbenzene, isopropyl bromide, and trifluoromethyl iodide.
Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the starting materials and facilitate nucleophilic substitution reactions.
Stepwise Reactions:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and environmental impact. Common industrial techniques include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in changes to the oxidation state of the functional groups.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, such as radical trifluoromethylation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Radical Reactions: Radical initiators, such as azobisisobutyronitrile (AIBN), are often used in radical trifluoromethylation reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while radical reactions can introduce new functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene has several scientific research applications, including:
Pharmaceuticals: The compound’s unique structural features make it a valuable intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Agrochemicals: It can be used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its trifluoromethyl group can participate in radical reactions, leading to the formation of reactive intermediates that can interact with biological targets. The specific molecular targets and pathways involved depend on the context of its application, such as its use in pharmaceuticals or agrochemicals .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloromethyl-1-cyclopentyl-2-trifluoromethylbenzene: This compound shares similar structural features but has a cyclopentyl group instead of an isopropyl group.
α-Trifluoromethylstyrene Derivatives: These compounds contain a trifluoromethyl group attached to a styrene backbone and are used in various synthetic applications.
Uniqueness
4-Chloromethyl-1-isopropyl-2-trifluoromethylbenzene is unique due to the combination of its functional groups, which impart specific reactivity and properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in applications where these properties are desired .
Propiedades
Fórmula molecular |
C11H12ClF3 |
|---|---|
Peso molecular |
236.66 g/mol |
Nombre IUPAC |
4-(chloromethyl)-1-propan-2-yl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12ClF3/c1-7(2)9-4-3-8(6-12)5-10(9)11(13,14)15/h3-5,7H,6H2,1-2H3 |
Clave InChI |
QKVXYRZCRWGPDP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)CCl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


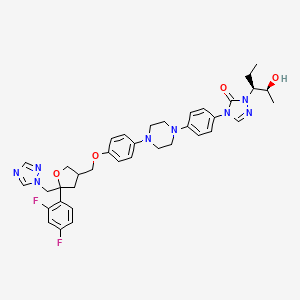
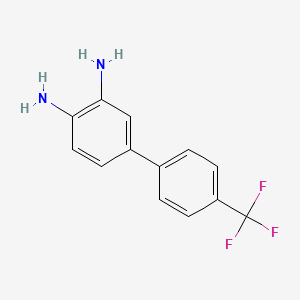
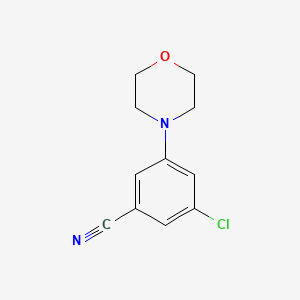
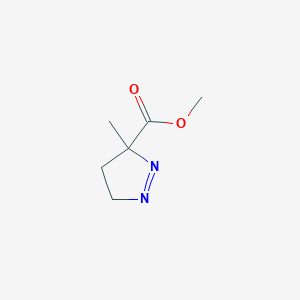
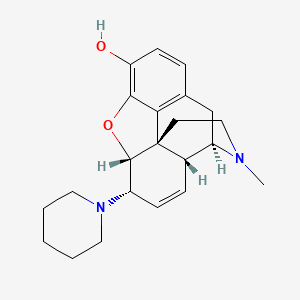
![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13973839.png)
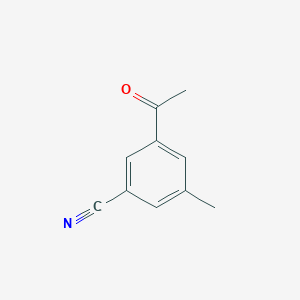
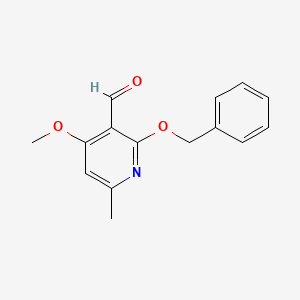
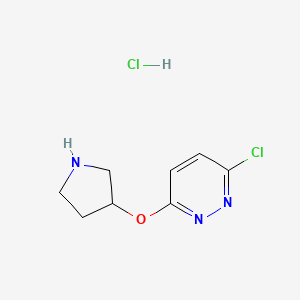
![2-[(Ethenyloxy)methyl]naphthalene](/img/structure/B13973866.png)
